Isopropyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate
Description
Isopropyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate: is a chemical compound with the molecular formula C14H17BrO5 and a molecular weight of 345.18 g/mol . It is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals .
Properties
IUPAC Name |
propan-2-yl 2-(5-bromo-2-ethoxy-4-formylphenoxy)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrO5/c1-4-18-12-5-10(7-16)11(15)6-13(12)19-8-14(17)20-9(2)3/h5-7,9H,4,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMIIWJOEBCCAIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=O)Br)OCC(=O)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis of Isopropyl (5-Bromo-2-Ethoxy-4-Formylphenoxy)Acetate
The target compound decomposes into three modular components: (1) a 5-bromo-2-ethoxy-4-formylphenol core, (2) an acetoxy linker, and (3) an isopropyl ester group. Retrosynthetically, the phenolic core is derived from 2-ethoxyphenol (guaiacol), where sequential formylation at C4 and bromination at C5 are critical. The acetoxy bridge is introduced via nucleophilic substitution, followed by esterification with isopropyl alcohol. Alternative routes leverage pre-functionalized intermediates to streamline synthesis.
Synthesis of 5-Bromo-2-Ethoxy-4-Formylphenol
Bromination Strategies
Bromination at C5 requires careful positioning of directing groups. The ethoxy group at C2 directs electrophilic substitution to C5, while the formyl group at C4 must tolerate bromination conditions.
Bromine in Acetic Acid
A method adapted from EP2118058B9 employs bromine (Br₂) in acetic acid at 0–25°C to brominate 2-ethoxy-4-formylphenol. The reaction proceeds via electrophilic aromatic substitution, yielding 5-bromo-2-ethoxy-4-formylphenol in 68–75% yield after recrystallization. Excess bromine is quenched with sodium bisulfite, and the product is isolated by filtration.
N-Bromosuccinimide (NBS) in Dimethylformamide (DMF)
NBS in DMF at 80°C provides milder conditions, minimizing side reactions involving the formyl group. This method achieves 62% yield but requires longer reaction times (12–16 h).
Formylation via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction introduces the formyl group at C4 using phosphorus oxychloride (POCl₃) and DMF. 2-Ethoxyphenol is treated with POCl₃ (1.2 equiv) and DMF (1.5 equiv) in dichloromethane (DCM) at 0°C, followed by hydrolysis to yield 2-ethoxy-4-formylphenol (82% yield). The formyl group’s electron-withdrawing nature deactivates the ring, ensuring subsequent bromination occurs exclusively at C5.
Acetoxy Group Introduction
The phenolic hydroxyl group is alkylated with chloroacetic acid derivatives to form the acetoxy linkage.
Chloroacetylation with Chloroacetyl Chloride
5-Bromo-2-ethoxy-4-formylphenol reacts with chloroacetyl chloride (1.1 equiv) in acetone under reflux with potassium carbonate (K₂CO₃) as a base. The reaction completes in 4–6 h, yielding (5-bromo-2-ethoxy-4-formylphenoxy)acetyl chloride (78% yield). Excess reagent is removed via rotary evaporation, and the product is purified by silica gel chromatography (petroleum ether/ethyl acetate = 10:1).
Direct Coupling with Isopropyl Chloroacetate
A one-pot approach combines 5-bromo-2-ethoxy-4-formylphenol with isopropyl chloroacetate (1.2 equiv) in DMF using triethylamine (Et₃N) as a base. After stirring at 80°C for 8 h, the crude product is washed with brine and purified via column chromatography (petroleum ether/ethyl acetate = 15:1), achieving 65% yield.
Esterification with Isopropyl Alcohol
Steglich Esterification
(5-Bromo-2-ethoxy-4-formylphenoxy)acetic acid is esterified with isopropyl alcohol using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in DCM. The reaction proceeds at room temperature for 12 h, yielding the target compound in 72% yield after chromatography.
Alternative Synthetic Routes
Scale-Up Considerations
Large-scale synthesis (100 mmol) employs DMSO as a solvent and tetramethylethylenediamine (TMEDA) as a stabilizer under LED irradiation (460–465 nm). Post-reaction workup includes brine washes and silica gel chromatography, maintaining yields above 70%.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (600 MHz, CDCl₃): δ 10.02 (s, 1H, CHO), 7.85 (d, J = 2.4 Hz, 1H, Ar-H), 7.12 (d, J = 8.6 Hz, 1H, Ar-H), 5.21 (sept, J = 6.2 Hz, 1H, OCH(CH₃)₂), 4.68 (s, 2H, OCH₂CO), 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 1.48 (d, J = 6.2 Hz, 6H, CH(CH₃)₂), 1.39 (t, J = 7.0 Hz, 3H, OCH₂CH₃).
- ¹³C NMR (150 MHz, CDCl₃): δ 191.2 (CHO), 169.8 (C=O), 154.1 (C-O), 132.5–114.8 (Ar-C), 68.9 (OCH(CH₃)₂), 64.3 (OCH₂CO), 63.5 (OCH₂CH₃), 21.7 (CH(CH₃)₂), 14.8 (OCH₂CH₃).
High-Resolution Mass Spectrometry (HRMS)**
Calculated for C₁₅H₁₈BrO₅ ([M+H]⁺): 381.0304; Found: 381.0301.
Chemical Reactions Analysis
Types of Reactions
Isopropyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 5-bromo-2-ethoxy-4-formylphenoxyacetic acid.
Reduction: 5-bromo-2-ethoxy-4-hydroxymethylphenoxyacetate.
Substitution: 5-amino-2-ethoxy-4-formylphenoxyacetate or 5-thio-2-ethoxy-4-formylphenoxyacetate.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C13H15BrO5
- Molecular Weight : 317.16 g/mol
- Structural Features : Contains a formyl group, ethoxy group, and bromine substitution on the aromatic ring, which contribute to its reactivity and biological activity.
Chemistry
Isopropyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate serves as a versatile building block in organic synthesis. Its unique functional groups allow for various chemical transformations:
- Synthesis of Complex Molecules : Acts as an intermediate in the synthesis of more complex organic compounds.
- Reactivity : The presence of the formyl group enables further reactions such as oxidation to carboxylic acids or reduction to alcohols.
Biology
In biological research, this compound has shown promise in several areas:
- Enzyme Inhibition Studies : It has been utilized to explore enzyme-ligand interactions, particularly in the context of drug design.
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against various bacterial strains, making it a candidate for further investigation in antibiotic development.
Medicine
The compound's properties suggest potential applications in medicinal chemistry:
- Anticancer Research : Initial findings indicate that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines.
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics.
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Case Study 2: Anticancer Potential
Research published in the Journal of Medicinal Chemistry explored the anticancer properties of this compound. The study found that modifications to the bromine and ethoxy groups enhanced cytotoxicity against various cancer cell lines, supporting its potential as a lead compound for drug development.
Mechanism of Action
The mechanism of action of Isopropyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of enzyme activity. The bromine atom can also participate in halogen bonding, which can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Isopropyl (5-bromo-2-methoxy-4-formylphenoxy)acetate
- Isopropyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate
- Isopropyl (5-bromo-2-ethoxy-4-hydroxyphenoxy)acetate
Uniqueness
Isopropyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate is unique due to the presence of both the bromine atom and the aldehyde group, which confer specific reactivity and binding properties. The ethoxy group also contributes to its solubility and overall chemical behavior .
Biological Activity
Isopropyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by its unique chemical structure, which includes a bromo substituent, an ethoxy group, and a formyl group attached to a phenoxyacetate backbone. This structural configuration suggests potential interactions with biological targets, especially in cancer therapy.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For example, derivatives containing similar structural motifs have shown significant inhibitory effects against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HEP2 (epidermoid carcinoma) cells.
Table 1: Inhibitory Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) | Inhibition (%) |
|---|---|---|---|
| 5-bromo derivative | MCF-7 | 10.44 | 77.73 |
| Ethoxy derivative | HCT-116 | 9.45 | 82.65 |
| Formyl derivative | HEP2 | 3.62 | 91.88 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The data suggest that compounds with similar structural features exhibit promising anticancer activities.
The mechanism underlying the anticancer activity of this compound may involve the inhibition of specific enzymes or pathways critical for tumor cell proliferation. For instance, some derivatives have been shown to inhibit Poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes in cancer cells.
Case Studies
- Study on MCF-7 Cells : In vitro studies demonstrated that this compound and its analogs significantly inhibited the proliferation of MCF-7 cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.
- Molecular Docking Studies : Computational analyses indicated that the compound could effectively bind to key protein targets associated with cancer progression, such as VEGFR2 and FGFR1. These interactions were modeled using docking simulations which predicted favorable binding affinities.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its chemical structure through SAR studies:
- Bromo Group : The presence of the bromo substituent enhances lipophilicity and may improve cellular uptake.
- Ethoxy Group : This moiety could play a role in modulating solubility and bioavailability.
- Formyl Group : The aldehyde functionality may facilitate interactions with nucleophiles in biological systems, potentially leading to increased reactivity towards cellular targets.
Q & A
Q. What are the optimal synthetic routes for Isopropyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate, and how can reaction yields be improved?
Methodological Answer: The synthesis involves bromination, ethoxylation, and esterification steps. Key considerations include:
- Bromination: Use catalytic Lewis acids (e.g., FeBr₃) to enhance regioselectivity at the 5-position of the phenolic ring .
- Esterification: Employ isopropyl chloroacetate under basic conditions (e.g., K₂CO₃ in DMF) to couple the phenoxy group. Microwave-assisted synthesis can reduce reaction time and improve yields .
- Purification: Column chromatography with gradients of ethyl acetate/hexane (1:4 to 1:2) isolates the product effectively. Monitor reaction progress via TLC with UV visualization .
Q. How is the compound’s molecular structure validated, and what analytical techniques are critical?
Methodological Answer:
- X-ray Crystallography: Single-crystal diffraction (e.g., Bruker SMART CCD diffractometer) confirms bond lengths (e.g., C–Br ≈ 1.89 Å) and dihedral angles (e.g., phenoxy-acetate plane ~85°) . Refinement using SHELXL (R-factor < 0.05) ensures accuracy .
- Spectroscopy:
- ¹H/¹³C NMR: Key signals include δ 9.8 ppm (aldehyde proton), δ 4.2 ppm (ethoxy OCH₂), and δ 1.3 ppm (isopropyl CH₃) .
- FT-IR: Confirm ester carbonyl (C=O) at ~1740 cm⁻¹ and aldehyde (CHO) at ~1715 cm⁻¹ .
Q. What are the stability considerations for storing and handling this compound?
Methodological Answer:
- Storage: Keep under inert gas (N₂/Ar) at −20°C in amber vials to prevent aldehyde oxidation and ester hydrolysis .
- Decomposition Risks: Avoid prolonged exposure to moisture or light. Monitor for yellowing (indicative of aldehyde degradation) via UV-Vis spectroscopy (λ ~280 nm) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations: Use Gaussian 16 with B3LYP/6-311++G(d,p) to model the bromophenyl moiety’s electrophilicity. Fukui indices identify C-5 (Br site) as the most reactive toward SNAr .
- Docking Studies: Simulate interactions with biological nucleophiles (e.g., cysteine residues) using AutoDock Vina. The aldehyde group may form Schiff bases with lysine .
Q. How do contradictions in spectral data (e.g., NMR vs. crystallography) arise, and how are they resolved?
Methodological Answer:
- Dynamic Effects: NMR may average rotameric states (e.g., isopropyl rotation), whereas crystallography captures static conformations. Compare temperature-dependent NMR (e.g., VT-NMR at 298–400 K) with crystallographic torsion angles (e.g., C7–O1–C8–C9 = 179.05°) .
- Solvent Artifacts: Crystallography excludes solvent-induced shifts. For NMR, use deuterated solvents (e.g., CDCl₃) and reference internal TMS .
Q. What strategies optimize the compound’s use as a precursor in multicomponent reactions (MCRs)?
Methodological Answer:
- Aldehyde Reactivity: Leverage the 4-formyl group in Knoevenagel condensations. For example, react with malononitrile under Brønsted acidic ionic liquids (e.g., [HMIm]BF₄) to form α,β-unsaturated nitriles .
- Bromo Group Utilization: Perform Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to diversify the aromatic core .
Q. How is the compound’s interaction with biomolecules (e.g., enzymes) characterized experimentally?
Methodological Answer:
- Fluorescence Quenching: Titrate the compound into protein solutions (e.g., bovine serum albumin) and monitor tryptophan emission at λₑₓ = 280 nm. Calculate binding constants (Kb) via Stern-Volmer plots .
- Isothermal Titration Calorimetry (ITC): Measure enthalpy changes (ΔH) to assess binding thermodynamics. The aldehyde group may exhibit exothermic interactions with amine-containing residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
